molecular formula C8H6N4O4 B14349758 1H-Benzimidazole, 2-methyl-4,6-dinitro- CAS No. 92303-12-3

1H-Benzimidazole, 2-methyl-4,6-dinitro-

Katalognummer: B14349758
CAS-Nummer: 92303-12-3
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: GQIQKYVQFNHIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole, 2-methyl-4,6-dinitro- is a nitro-substituted benzimidazole derivative characterized by a methyl group at position 2 and nitro groups at positions 4 and 6 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . Nitro groups are electron-withdrawing, enhancing electrophilic reactivity and influencing redox properties, while the methyl group contributes to lipophilicity and steric effects.

This compound’s synthesis typically involves nitration of a methyl-substituted benzimidazole precursor under controlled conditions. Its applications are hypothesized to include antimicrobial activity, as nitro-aromatic compounds are known for their bioactivity against pathogens . However, detailed pharmacological data for this specific derivative remain sparse in publicly accessible literature.

Eigenschaften

CAS-Nummer

92303-12-3

Molekularformel

C8H6N4O4

Molekulargewicht

222.16 g/mol

IUPAC-Name

2-methyl-4,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C8H6N4O4/c1-4-9-6-2-5(11(13)14)3-7(12(15)16)8(6)10-4/h2-3H,1H3,(H,9,10)

InChI-Schlüssel

GQIQKYVQFNHIQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1H-Benzimidazole, 2-methyl-4,6-dinitro- typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Analyse Chemischer Reaktionen

1H-Benzimidazole, 2-methyl-4,6-dinitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole, 2-methyl-4,6-dinitro- involves its interaction with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial effects . The compound’s ability to inhibit the synthesis of nucleic acids and proteins is a key factor in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional diversity of benzimidazole derivatives arises from variations in substituents. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
1H-Benzimidazole, 2-methyl-4,6-dinitro- 2-methyl, 4,6-dinitro Nitro, methyl 225 (calculated)
2-Piperidin-4-yl-1H-benzimidazole (Bilastine intermediate) 2-piperidin-4-yl Piperidine ring 200 (calculated)
Lansoprazole intermediate (152402-98-7) Sulfanyl, 3-methyl-4-nitro-pyridinylmethyl Sulfanyl, nitro, pyridine ~369 (estimated)
2-Mercaptobenzimidazole 2-mercapto Thiol (-SH) 150 (calculated)
  • Piperidinyl Group (Bilastine Intermediate): The bulky piperidine moiety improves binding to histamine H1 receptors, contributing to antihistamine properties .
  • Sulfanyl Group (Lansoprazole Intermediate): Facilitates covalent binding to proton pump (H+/K+ ATPase) in antiulcer drugs .

Pharmacological Activities

  • Antimicrobial Activity: Nitro-substituted benzimidazoles, including the target compound, exhibit broad-spectrum antimicrobial effects. Studies on similar derivatives (e.g., 5-nitrobenzimidazoles) show efficacy against Gram-positive bacteria and fungi, likely due to nitro group-mediated oxidative stress .
  • Antiulcer Applications: Lansoprazole derivatives leverage sulfanyl groups to inhibit gastric acid secretion, a mechanism absent in the nitro-rich target compound .
  • Antihistamine Effects: The piperidinyl-substituted analogue is critical in Bilastine, highlighting how steric bulk directs activity toward allergic response modulation .

Physicochemical Properties

  • Solubility: Nitro groups reduce aqueous solubility (logP ~2.5 estimated for the target compound) compared to sulfanyl- or piperidine-containing analogues (logP ~1.8–2.2) .
  • Stability: Nitro groups may confer photolability, whereas sulfanyl derivatives are prone to oxidation, requiring stabilization in formulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.